
7-Hidroximetotrexato
Descripción general
Descripción
This compound, also known as 7-Hydroxymethotrexate, is a member of folic acids . It has been found to inhibit osteoclast proliferation, activation, and bone resorption function, and it can induce osteoclast apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N8O6 . The InChI representation of the molecule isInChI=1S/C20H22N8O6/c1-28 (8-12-18 (32)26-16-14 (23-12)15 (21)25-20 (22)27-16)10-4-2-9 (3-5-10)17 (31)24-11 (19 (33)34)6-7-13 (29)30/h2-5,11H,6-8H2,1H3, (H,24,31) (H,29,30) (H,33,34) (H5,21,22,25,26,27,32) .
Aplicaciones Científicas De Investigación
7-Hidroximetotrexato: Un análisis exhaustivo de las aplicaciones de investigación científica
Determinación cuantitativa en eritrocitos: El this compound se utiliza en el desarrollo de métodos de determinación cuantitativa para el metotrexato y sus metabolitos en eritrocitos. Estos métodos buscan alta sensibilidad, selectividad y rapidez, que son cruciales para el seguimiento preciso y la evaluación de la eficacia del tratamiento .
Monitorización de la terapia con metotrexato: Este compuesto juega un papel significativo en los ensayos diseñados para monitorizar los niveles de metotrexato después de la administración, especialmente después de los tratamientos de dosis alta. Es esencial determinar cuándo administrar leucovorina, un análogo del ácido fólico, para contrarrestar la posible toxicidad .
Estudios de farmacocinética y metabolismo: El this compound es un metabolito clave en los estudios de farmacocinética, ayudando a los investigadores a comprender el metabolismo del metotrexato en el hígado, el intestino y los glóbulos rojos. Este conocimiento es vital para optimizar los regímenes de dosificación y minimizar los efectos secundarios .
Impacto en la eficacia del metotrexato: La investigación ha indicado que el 7-hidroxi MTX puede influir en la efectividad de la terapia con metotrexato. Esto se asocia con su papel en el proceso de excreción del metotrexato, afectando la poliglutamación y la unión de enzimas .
Mecanismo De Acción
Target of Action
7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of 7-Hydroxymethotrexate, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
7-Hydroxymethotrexate inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, 7-Hydroxymethotrexate disrupts the synthesis of nucleotides, thereby preventing cell division .
Biochemical Pathways
The major physiological interactions of Methotrexate, and by extension 7-Hydroxymethotrexate, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .
Pharmacokinetics
Methotrexate is metabolized to 7-Hydroxymethotrexate by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of 7-Hydroxymethotrexate have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and 7-Hydroxymethotrexate are 4.6 and 3.0 l/h/m^2, respectively .
Result of Action
The inhibition of dihydrofolate reductase by 7-Hydroxymethotrexate leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .
Action Environment
The action of 7-Hydroxymethotrexate can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and 7-Hydroxymethotrexate can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of 7-Hydroxymethotrexate polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .
Análisis Bioquímico
Biochemical Properties
7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to 7-Hydroxymethotrexate by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .
Cellular Effects
7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that 7-Hydroxymethotrexate can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .
Molecular Mechanism
7-Hydroxymethotrexate is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that 7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .
Temporal Effects in Laboratory Settings
The level of 7-Hydroxymethotrexate directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of 7-Hydroxymethotrexate in red blood cells was inversely correlated with the disease activity score .
Dosage Effects in Animal Models
In a rat model, it was demonstrated that 7-Hydroxymethotrexate has a lower maximum tolerated dose than Methotrexate after 8 hours . The 7-Hydroxymethotrexate concentrations were in the therapeutic range after high-dose Methotrexate .
Metabolic Pathways
7-Hydroxymethotrexate is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .
Transport and Distribution
Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .
Subcellular Localization
The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid' involves the condensation of two key starting materials, 2,4-diamino-6-hydroxypyrimidine and 4-(N-benzyl-N-methylamino)benzoyl chloride, followed by a series of protection, deprotection, and coupling reactions to form the final product.", "Starting Materials": [ "2,4-diamino-6-hydroxypyrimidine", "4-(N-benzyl-N-methylamino)benzoyl chloride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "pyridine", "methanol", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride and pyridine to form 2,4-diacetamido-6-hydroxypyrimidine", "Step 2: Protection of 4-(N-benzyl-N-methylamino)benzoyl chloride with DMF and TEA to form N-benzyl-N-methylamino-4-(N,N-dimethylformamido)benzoyl chloride", "Step 3: Coupling of 2,4-diacetamido-6-hydroxypyrimidine and N-benzyl-N-methylamino-4-(N,N-dimethylformamido)benzoyl chloride with TEA in DMF to form 2-[[4-[(2,4-diacetamido-6-hydroxypteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid", "Step 4: Deprotection of 2,4-diacetamido-6-hydroxypteridine with NaOH to form 2,4-diamino-6-hydroxypteridine", "Step 5: Protection of 2,4-diamino-6-hydroxypteridine with acetic anhydride and pyridine to form 2,4-diacetamido-6-hydroxypteridine", "Step 6: Coupling of 2,4-diacetamido-6-hydroxypteridine and 2-[[4-[(2,4-diacetamido-6-hydroxypteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid with NaHCO3 in DMF to form the final product, 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid" ] } | |
Número CAS |
5939-37-7 |
Fórmula molecular |
C20H22N8O6 |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 |
Clave InChI |
HODZDDDNGRLGSI-NSHDSACASA-N |
SMILES isomérico |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



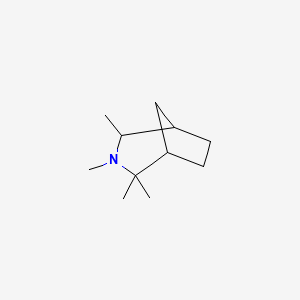

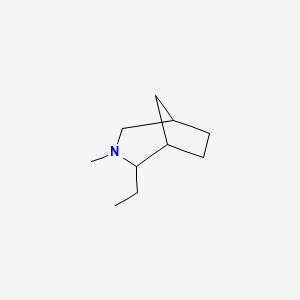
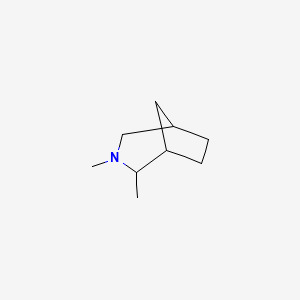




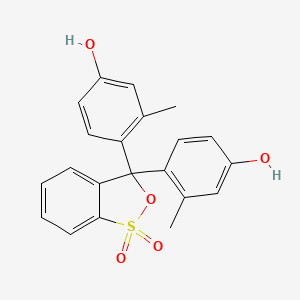
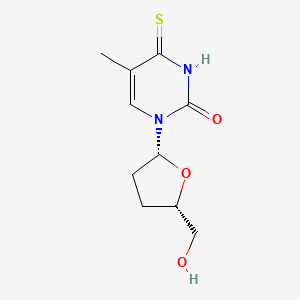

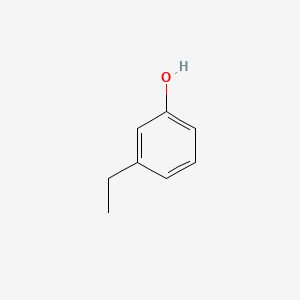

![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)